5-Amino-3-methyl-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-3-methyl-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that combines the structural features of quinoline and pyrazole. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both quinoline and pyrazole moieties in its structure suggests it may exhibit unique biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with quinoline aldehydes or ketones under acidic or basic conditions. For instance, the reaction of 3-methyl-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile with hydrazine hydrate in the presence of a catalyst can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process might also involve the use of green chemistry principles to minimize environmental impact, such as using water or ethanol as solvents and employing recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under conditions such as reflux or microwave irradiation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or amides.
Substitution: Various substituted quinoline-pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 5-Amino-3-methyl-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile serves as a versatile building block for constructing more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
The compound’s potential biological activities make it a candidate for drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties, making it valuable in medicinal chemistry research.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor antagonists, or other bioactive agents.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 5-Amino-3-methyl-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile exerts its effects depends on its interaction with biological targets. It may inhibit specific enzymes or receptors, disrupting normal cellular processes. The quinoline moiety can intercalate with DNA, while the pyrazole ring may interact with proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methyl-1H-pyrazole-4-carbonitrile: Lacks the quinoline moiety, potentially reducing its biological activity.
3-Methyl-1-quinolin-5-yl-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile, which may alter its reactivity and biological properties.
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile: Contains a phenyl group instead of a quinoline, affecting its chemical and biological behavior.
Uniqueness
The combination of quinoline and pyrazole in 5-Amino-3-methyl-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile provides a unique scaffold that can interact with multiple biological targets. This dual functionality enhances its potential as a lead compound in drug discovery and other scientific research applications.
Properties
IUPAC Name |
5-amino-3-methyl-1-quinolin-5-ylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5/c1-9-11(8-15)14(16)19(18-9)13-6-2-5-12-10(13)4-3-7-17-12/h2-7H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAAZVGBGQBHNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC=CC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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